molecular formula C19H21NO5 B2543366 6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798512-71-6

6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2543366
CAS No.: 1798512-71-6
M. Wt: 343.379
InChI Key: JRLVMUMXRYEIEQ-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.379. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research has explored the synthesis of derivatives with similar structural features to "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one," highlighting the compound's relevance in synthetic chemistry. For instance, Brimacombe et al. (1974) demonstrated the synthesis of derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-DL-erythro-hexose and DL-threo-hexose, showcasing the utility of related pyranones in constructing complex sugar derivatives (Brimacombe, Da'aboul, & Tucker, 1974). Similarly, Li et al. (2020) presented a four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives from 4-hydroxy-6-methyl-2H-pyran-2-one, illustrating the adaptability of such compounds in generating poly-substituted pyrrolo[3,2-c]pyridin-4-ones under metal-free conditions, which could be beneficial for developing new materials or drug molecules (Li, Fan, Qi, & Zhang, 2020).

Medicinal Chemistry Applications

The structural motif of "this compound" is also significant in medicinal chemistry. Verhoest et al. (2012) described the design and discovery of a selective brain penetrant PDE9A inhibitor, which incorporates a similar pyrrolidinyl-pyranone framework, for the treatment of cognitive disorders. This compound, identified through structure-based drug design, has advanced into clinical trials, underscoring the potential of such molecules in therapeutic applications (Verhoest et al., 2012).

Reaction Mechanism Studies

Research into the reaction mechanisms involving compounds structurally related to "this compound" provides insights into the chemical reactivity and potential applications of these molecules. For example, Huyghues-Despointes et al. (1994) utilized Pyrolysis/GC/MS to study the primary and secondary pyrolysis products of a proline Amadori compound, offering a detailed analysis of the degradation pathways that could inform the stability and decomposition of similar compounds (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).

Properties

IUPAC Name

6-methyl-4-[1-[2-(2-methylphenoxy)acetyl]pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-5-3-4-6-17(13)23-12-18(21)20-8-7-15(11-20)25-16-9-14(2)24-19(22)10-16/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLVMUMXRYEIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.